![molecular formula C15H16Cl2N4O B2816231 5-Phenyl-2,6,7,12-tetrazatricyclo[7.4.0.03,7]trideca-1(9),2,4-trien-8-one;dihydrochloride CAS No. 2413896-41-8](/img/structure/B2816231.png)
5-Phenyl-2,6,7,12-tetrazatricyclo[7.4.0.03,7]trideca-1(9),2,4-trien-8-one;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Phenyl-2,6,7,12-tetrazatricyclo[7.4.0.03,7]trideca-1(9),2,4-trien-8-one;dihydrochloride is a useful research compound. Its molecular formula is C15H16Cl2N4O and its molecular weight is 339.22. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthetic Methodologies and Derivatives Formation Research in synthetic chemistry focuses on creating novel compounds with potential biological or material applications. For instance, the synthesis of complex tricyclic compounds involves intricate steps like Corey–Chaykovsky epoxidation and Friedel–Crafts intramolecular cyclization, which are crucial for constructing compounds with specific configurations and potential bioactive properties (Shishov et al., 2014). These synthetic routes are essential for generating derivatives that could serve as bioisosteric analogues for known biologically active molecules, offering a pathway for discovering new therapeutic agents.
Environmental Photochemistry and Degradation Studies Compounds with complex tricyclic structures, similar to the one , are also studied for their environmental behavior, particularly their photodegradation pathways in aquatic environments. Research by Bianco et al. (2015) into the environmental photochemistry of related compounds highlights the importance of understanding how these substances degrade under natural sunlight and their interactions with natural organic matter. This knowledge is crucial for assessing the environmental impact of such chemicals, especially if they are used in pharmaceuticals or as agrochemicals (Bianco et al., 2015).
Crystal Structure Analysis and Material Properties The detailed crystal structure analysis of related compounds, as conducted by Gupta and Chaudhary (2013), provides insights into their molecular conformations, intermolecular interactions, and potential for forming supramolecular assemblies. Such analyses are fundamental for designing materials with specific optical, electronic, or catalytic properties, making them valuable in fields like material science, nanotechnology, and drug design (Gupta & Chaudhary, 2013).
Biological Chemistry and Neurotoxicity Studies Compounds with similar structural features are investigated for their biological activities and potential neurotoxic effects. The study of neurotoxic by-products, like 1-trichloromethyl-1,2,3,4-tetrahydro-beta-carboline, sheds light on the mechanisms through which certain chemical structures can induce neurodegenerative disorders. This research is vital for understanding the risk factors associated with exposure to specific compounds and designing safer pharmaceuticals and industrial chemicals (Riederer et al., 2002).
Propriétés
IUPAC Name |
5-phenyl-2,6,7,12-tetrazatricyclo[7.4.0.03,7]trideca-1(9),2,4-trien-8-one;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O.2ClH/c20-15-11-6-7-16-9-13(11)17-14-8-12(18-19(14)15)10-4-2-1-3-5-10;;/h1-5,8,16,18H,6-7,9H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQFBUEORMSHXCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(=O)N3C(=N2)C=C(N3)C4=CC=CC=C4.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-quinoxalin-2-ylmethanone](/img/structure/B2816149.png)

![2-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2816151.png)
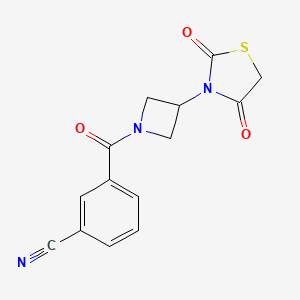
![8-[(1-Azavinyl)amino]-7-[(2-chlorophenyl)methyl]-1,3-dimethyl-1,3,7-trihydropu rine-2,6-dione](/img/structure/B2816153.png)
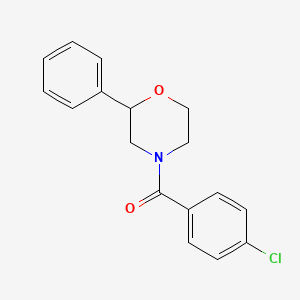
![1-(5-Chloro-2-methoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2816157.png)


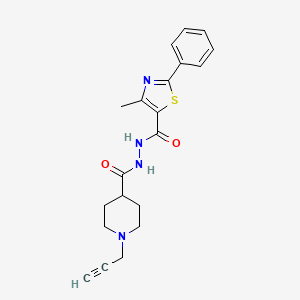
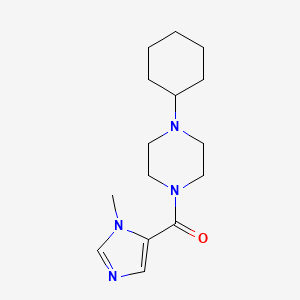
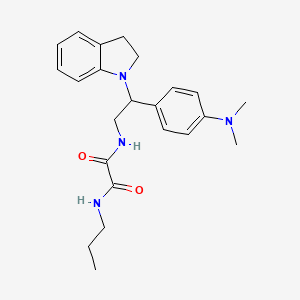
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2816170.png)
![ethyl 4-[(E)-3-(4-chloroanilino)-2-cyano-3-oxoprop-1-enyl]-2,5-dimethyl-1-phenylpyrrole-3-carboxylate](/img/structure/B2816171.png)